Furosine, chemically known as -N-(2-furoylmethyl)-L-lysine, is a compound that is primarily formed during the Maillard reaction, a complex series of chemical reactions that occur when reducing sugars react with amino acids under heat. This compound serves as a significant marker for assessing the degree of thermal processing in food products, particularly in dairy and bakery items. Furosine is not present in raw foods but is generated during cooking or processing, making it a useful indicator of food quality and nutritional value.
Furosine is classified as a Maillard reaction product. It is commonly found in various heat-processed foods, including dairy products, cereals, honey, and baked goods. The formation of furosine is directly related to the extent of heating and the storage duration of these products. As such, it is often used to evaluate the thermal treatment and quality of food items.
The determination of furosine in food products typically involves several analytical techniques:
The analytical methods often include:
Furosine has a molecular formula of and a molecular weight of approximately 254.28 g/mol. Its structure features:
This unique structure contributes to its stability and reactivity during thermal processing.
Furosine is primarily formed through the following reactions:
These reactions are critical in determining the nutritional quality and safety of processed foods.
Furosine has been shown to exert toxic effects on biological systems, particularly in liver tissues. Studies indicate that it may trigger necroptosis—a form of programmed cell death—through specific metabolic pathways involving lysophosphatidylcholine as a significant mediator . The mechanism includes:
Relevant analytical data show that its concentration increases with higher temperatures and longer heating times during food processing .
Furosine has several scientific uses:
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